molecular formula C13H24N2O7 B592285 tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate CAS No. 1588440-96-3

tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate

Cat. No.: B592285
CAS No.: 1588440-96-3
M. Wt: 320.342
InChI Key: HKSRFBZYCJTGCW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate is a high-value piperidine derivative serving as a critical synthetic intermediate in advanced pharmaceutical research and development. Its molecular architecture, featuring a protected amine (Boc group), a hydroxymethyl moiety, and an aminomethyl group on the same piperidine ring, makes it a versatile and multifunctional building block for constructing complex molecules. This compound is particularly valuable in medicinal chemistry for the synthesis of targeted active pharmaceutical ingredients (APIs), where its structure can be strategically deprotected and functionalized. The piperidine scaffold is a common motif in drug discovery, and the specific stereochemistry and substitution patterns offered by this reagent are instrumental in exploring structure-activity relationships. Furthermore, the presence of multiple functional groups allows researchers to pursue diverse synthetic pathways, making it a key intermediate for creating compound libraries. It is essential to note that this compound is provided strictly for research applications in controlled laboratory environments. Its structural features are similar to those used in the synthesis of other controlled piperidine-based substances, underscoring the importance of responsible and ethical research practices in accordance with all applicable laws and regulations .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3.C2H2O4/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13;3-1(4)2(5)6/h15H,4-8,12H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSRFBZYCJTGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588440-96-3
Record name 1-Piperidinecarboxylic acid, 4-(aminomethyl)-4-hydroxy-, 1,1-dimethylethyl ester, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588440-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Grignard Reagent-Mediated Alkylation

A foundational method involves the reaction of l-oxa-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester with a Grignard reagent derived from 2-bromo-4-chloroanisole. The Grignard reagent is generated in situ using isopropylmagnesium chloride in tetrahydrofuran (THF), followed by the addition of a catalytic amount of copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂). This facilitates the formation of 4-(5-chloro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester, a key intermediate.

Reaction Conditions :

  • Temperature: 25–30°C

  • Solvent: THF

  • Catalyst: CuBr·SMe₂ (5 mol%)

  • Yield: 86% after workup.

Post-alkylation, the intermediate undergoes acid-mediated deprotection. Refluxing in a mixture of hydrobromic acid (48% w/w) and acetic acid removes the methoxybenzyl group, yielding the hydrobromic acid salt of 4-hydroxypiperidine. Neutralization with a base such as triethylamine liberates the free amine, which is subsequently protected as the tert-butyl carbamate (Boc) derivative.

Boc Protection via Orthoester Condensation

An alternative route starts with N-benzyl-4-piperidone, which reacts with trimethyl orthoformate in methanol under acidic conditions (ammonium chloride). This forms an enamine intermediate, which is then treated with tert-butyl carbamate (Boc₂O) in toluene at 80–100°C. The Boc group is introduced at the 4-position of the piperidine ring, yielding N-benzyl-4-Boc-aminopiperidine.

Key Steps :

  • Enamine Formation :

    • Reagents: Trimethyl orthoformate, NH₄Cl

    • Solvent: Methanol

    • Yield: 81%.

  • Boc Protection :

    • Reagents: Boc₂O, toluene

    • Temperature: 80–100°C

    • Yield: 88.7% after hydrogenolysis.

Hydrogenolysis of the benzyl group using 5% Pd/C under hydrogen pressure (0.8–1.0 MPa) at 80°C affords 4-Boc-aminopiperidine. Subsequent hydroxymethylation introduces the aminomethyl group via reductive amination or alkylation.

Hydroxymethylation and Oxalate Salt Formation

Introduction of the Aminomethyl Group

The aminomethyl group is introduced via reductive amination of 4-Boc-4-hydroxypiperidine with formaldehyde and ammonium acetate in methanol. Sodium cyanoborohydride serves as the reducing agent, yielding tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate.

Optimized Conditions :

  • Solvent: Methanol

  • Reducing Agent: NaBH₃CN (1.2 equiv)

  • Temperature: 0–25°C

  • Yield: 70–75%.

Oxalate Salt Preparation

The free base is converted to the oxalate salt by dissolving in ethanol and adding oxalic acid dihydrate. The mixture is stirred at 0–5°C, resulting in crystallization.

Procedure :

  • Molar Ratio: 1:1 (amine:oxalic acid)

  • Solvent: Ethanol

  • Temperature: 0–5°C

  • Yield: 90–95%.

Comparative Analysis of Synthetic Methods

Method Key Step Yield Advantages Limitations
Grignard AlkylationCu-catalyzed alkylation86%Scalable, high regioselectivityRequires toxic Cu catalysts
Boc ProtectionOrthoester condensation88.7%Mild conditions, avoids Grignard reagentsMulti-step synthesis
Reductive AminationNaBH₃CN-mediated reduction75%Simple, one-pot reactionSensitivity to moisture

Critical Parameters for Reproducibility

Solvent and Temperature Control

  • THF is preferred for Grignard reactions due to its ability to stabilize reactive intermediates.

  • Methanol and toluene are optimal for Boc protection, ensuring solubility without side reactions.

Catalytic Systems

  • CuBr·SMe₂ enhances the efficiency of cross-coupling reactions but requires strict exclusion of oxygen.

  • Pd/C hydrogenation demands careful pressure control to prevent over-reduction .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The tert-butyl group can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the aminomethyl group would yield a primary amine.

Scientific Research Applications

tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of pharmaceuticals or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl and hydroxyl groups can form hydrogen bonds with active sites, while the tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Backbones

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
Target Compound (1588440-96-3) C₁₃H₂₄N₂O₆ 319.35 4-hydroxyl, 4-aminomethyl, oxalate High-purity intermediate (95%); solubility enhanced by oxalate salt
tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate (900642-17-3) C₁₄H₂₆N₂O₆ 318.36 3-methyl, 4-amino, oxalate Methyl group increases lipophilicity; used in peptide synthesis
1-Boc-4-(aminomethyl)piperidine (871115-32-1) C₁₁H₂₂N₂O₂ 214.31 4-aminomethyl Free base; 98% purity; lacks hydroxyl group, altering polarity
tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate (644968-01-4) C₁₈H₂₆FNO₄ 347.40 4-hydroxy, 4-(5-fluoro-2-methoxybenzyl) 97% purity; potential PET tracer for cancer imaging
Key Observations :
  • Hydroxyl vs. Methyl Substitution : The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the 3-methyl analogue (CAS: 900642-17-3), impacting solubility and pharmacokinetics .
  • Oxalate Salt vs. Free Base : The oxalate salt form (target compound) improves water solubility compared to the free base (CAS: 871115-32-1), which is critical for drug formulation .

Piperidine Derivatives with Heterocyclic/Aromatic Groups

Table 2: Functional Group Variations
Compound Name (CAS) Molecular Formula Substituents Applications References
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7) C₁₅H₂₃N₃O₂ 4-amino, 4-pyridinyl Safety data available; no GHS classification
tert-Butyl 4-(4-cyanophenyl)-4-hydroxypiperidine-1-carboxylate (N/A) C₁₇H₂₂N₂O₃ 4-hydroxy, 4-(4-cyanophenyl) Intermediate in PET tracer synthesis
tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate (N/A) C₁₄H₂₆N₂O₃ 4-methyl(oxetan-3-yl)amino Oxetane group improves metabolic stability
Key Observations :
  • Pyridinyl vs.
  • Oxetane Modification : The oxetane group (CAS: N/A) is a bioisostere for carbonyl groups, enhancing metabolic stability in drug candidates .

Salt Forms and Solubility

  • Oxalate Salts: Both the target compound and tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate (CAS: 900642-17-3) form stable salts with oxalic acid, improving crystallinity and aqueous solubility compared to free bases .
  • Free Bases: Compounds like 1-Boc-4-(aminomethyl)piperidine (CAS: 871115-32-1) are more lipophilic, favoring membrane permeability but requiring formulation adjustments for bioavailability .

Biological Activity

tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate (CAS No. 1588440-96-3) is a synthetic compound that has garnered attention for its potential biological activities. Its structure includes a piperidine ring, which is known for various pharmacological properties, including neuroprotective effects and cholinesterase inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C13H24N2O7
  • Molecular Weight : 320.34 g/mol
  • IUPAC Name : tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate; oxalic acid
  • Synonyms : Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate

The biological activity of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate primarily revolves around its interactions with cholinergic systems and its antioxidant properties.

Cholinesterase Inhibition

Research indicates that compounds similar to tert-butyl 4-(aminomethyl)-4-hydroxypiperidine can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in muscle contraction and cognitive functions. The inhibition of these enzymes can lead to increased levels of acetylcholine, which may enhance cognitive function and memory.

In a study involving related compounds, it was found that certain derivatives exhibited IC50 values (the concentration required to inhibit enzyme activity by 50%) in the low micromolar range against AChE and BChE, indicating significant inhibitory potential .

Antioxidant Activity

The compound also demonstrates notable antioxidant activity. Antioxidants are vital for neutralizing free radicals, thus preventing oxidative stress which is implicated in various diseases, including neurodegenerative disorders. In vitro assays have shown that related compounds exhibit strong antioxidant properties, effectively scavenging free radicals and reducing lipid peroxidation .

In Vitro Studies

In vitro studies using cell lines have shown that tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate can significantly reduce oxidative stress markers. For instance, it has been shown to enhance cell viability in models subjected to oxidative stress induced by hydrogen peroxide .

In Vivo Studies

Animal models have been employed to assess the neuroprotective effects of this compound. In scopolamine-induced memory deficit models in mice, administration of the compound resulted in improved memory performance as measured by behavioral tests such as the Morris water maze . These findings suggest that the compound may have therapeutic potential in treating cognitive impairments.

Safety Profile

The safety profile of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate indicates moderate toxicity levels. Risk and safety statements classify it under GHS07 with warnings for harmful effects if ingested or upon skin contact .

Data Summary Table

PropertyValue
Molecular FormulaC13H24N2O7
Molecular Weight320.34 g/mol
AChE IC50Low micromolar range
BChE IC50Low micromolar range
Antioxidant ActivityStrong (ABTS and FRAP assays)
Safety ClassificationGHS07 (Warning)

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